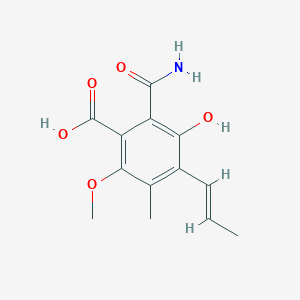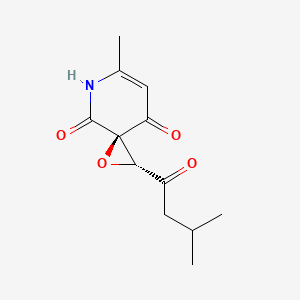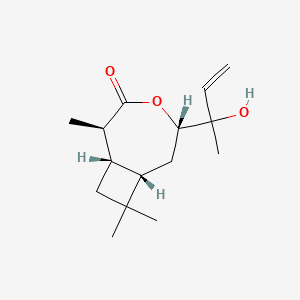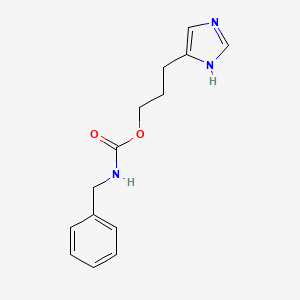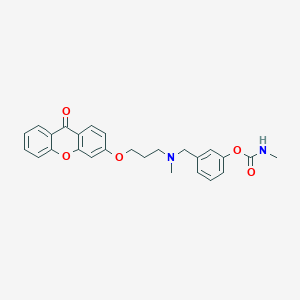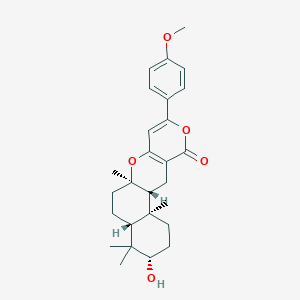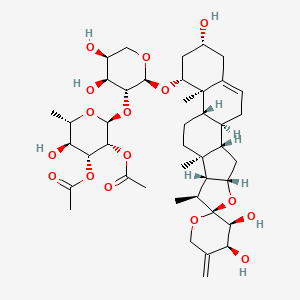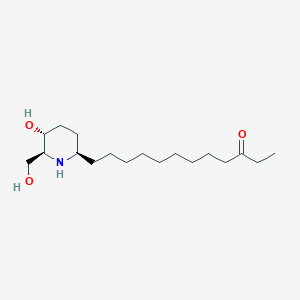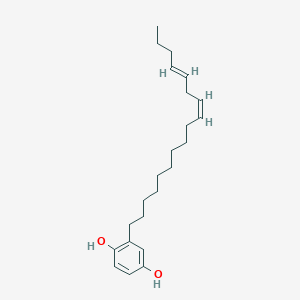
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-carboxymethylenebut-2-en-4-olide is a butenolide.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Chemistry
- Degradation by Bacteria : Strains of Pseudomonas sp. and Alcaligenes eutrophus have been shown to degrade chlorinated aromatic compounds, forming intermediates like 2-chloro-4-carboxymethylenebut-2-en-4-olide and its isomers (Schwein et al., 1988); (Pieper et al., 1991).
- Conversion by Chloromuconate Cycloisomerases : Certain enzymes like chloromuconate cycloisomerases have been found to convert compounds to trans-dienelactone, which includes trans-4-carboxymethylenebut-2-en-4-olide, demonstrating the role of these enzymes in chloride elimination (Vollmer & Schlömann, 1995).
Chemical Synthesis and Structure
- RuCl3-Catalyzed Oxidation : In chemical synthesis, compounds like 3-N-Substituted 5-(1Z-carboxymethylene)-2-chloro-4,4-dimethoxycyclopent-2-en-1-ones have been prepared from corresponding allenyl compounds using RuCl3−NaIO4, indicating the versatility of these compounds in synthetic chemistry (Akbutina et al., 1997).
- Molecular and Crystal Structure : The molecular and crystal structure of similar compounds, such as 5Z-carboxymethylene-2-chloro-4,4-dimethoxy-3-N,N-dimethylaminocyclopent-2-en-1-one, has been studied, showing the potential for detailed structural analysis in this chemical family (Chertanova et al., 1997).
Metabolic Pathways in Organisms
- Degradation and Metabolism in Yeasts and Bacteria : The yeast Candida maltosa and bacteria like Pseudomonas Stutzeri have shown the ability to degrade chlorophenols and chlorobenzenes, forming intermediates like 4-carboxymethylenebut-2-en-4-olide, which is significant for understanding biodegradation pathways in these organisms (Polnisch et al., 2004); (Han-chang, 2007).
Environmental Impact and Health Risks
- Chlorinated Ethylenes Risk Evaluation : Studies on chlorinated ethylenes, related to the structural family of 2,5-Dichloro-carboxymethylenebut-2-en-4-olide, have been conducted to evaluate their impact on human health, highlighting the importance of understanding the environmental and health implications of such compounds (Green, 1990).
Eigenschaften
Produktname |
2,5-Dichloro-carboxymethylenebut-2-en-4-olide |
|---|---|
Molekularformel |
C6H2Cl2O4 |
Molekulargewicht |
208.98 g/mol |
IUPAC-Name |
(2E)-2-chloro-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H2Cl2O4/c7-2-1-3(12-6(2)11)4(8)5(9)10/h1H,(H,9,10)/b4-3+ |
InChI-Schlüssel |
XJQKWSUIZRECMR-ONEGZZNKSA-N |
Isomerische SMILES |
C\1=C(C(=O)O/C1=C(\C(=O)O)/Cl)Cl |
Kanonische SMILES |
C1=C(C(=O)OC1=C(C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



